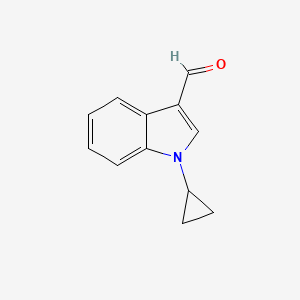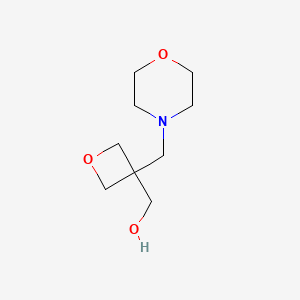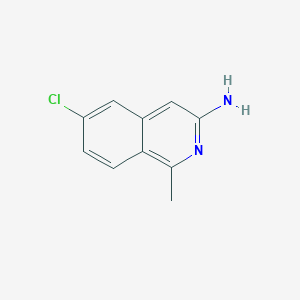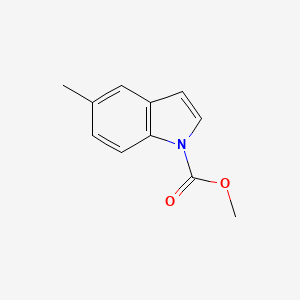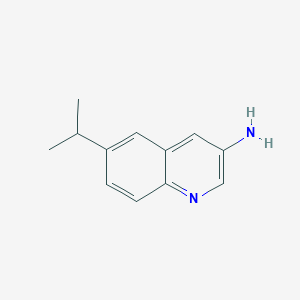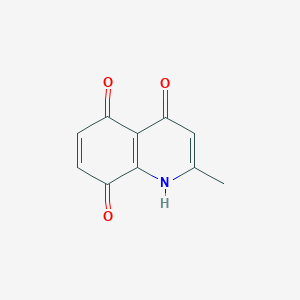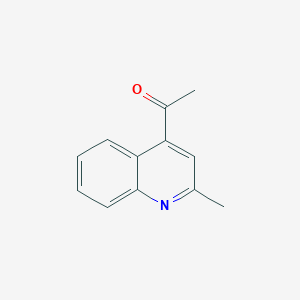![molecular formula C10H23N3 B11905433 (2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)
(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine is a chemical compound with the molecular formula C10H24ClN3. It is also known as N1-(2-(azepan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and two aminoethyl groups. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine typically involves the reaction of azepane with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Azepane+Ethylenediamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, making the compound valuable for research in drug development and molecular biology .
Comparison with Similar Compounds
Similar Compounds
(2-Aminoethyl)[2-(piperazin-1-yl)ethyl]amine: Similar structure but contains a piperazine ring instead of an azepane ring.
(2-Aminoethyl)[2-(morpholin-1-yl)ethyl]amine: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The seven-membered ring structure influences its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H23N3 |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N'-[2-(azepan-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H23N3/c11-5-6-12-7-10-13-8-3-1-2-4-9-13/h12H,1-11H2 |
InChI Key |
MIWYRODJVLGMCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


